2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . The InChI code for this compound is 1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3
.
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 353.2±42.0 °C and a predicted density of 1.09±0.1 g/cm3 . Its pKa is predicted to be 5.53±0.10 .Scientific Research Applications
Applications in Crystallography and Molecular Analysis
Bifunctional Building Block in Combinatorial Chemistry The compound 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of the subject compound, has been highlighted for its unique structural attributes, particularly in the orientation of the dioxaborolane ring relative to the pyridine ring. These structural nuances contribute to its distinctive chemical reactivity, confirming its role as a novel bifunctional building block in combinatorial chemistry (Santos et al., 2003).
Synthesis and Structural Analysis The synthesis of compounds related to the chemical involves multi-step substitution reactions. Detailed structural confirmation through spectroscopy (FTIR, NMR) and mass spectrometry, along with crystallographic analysis, emphasizes the compound's role in intricate molecular structure determination and the validation of molecular simulations through density functional theory (DFT) (Huang et al., 2021).
Applications in Polymer Synthesis and Material Science
Coordination Polymer Formation The compound's derivative has been utilized to form a two-dimensional coordination polymer with unique structural properties, demonstrating its application in the synthesis of new material compounds with potential applications in material science (Al-Fayaad et al., 2020).
Suzuki Coupling and Synthesis of (Hetero)arylpyrazolo Compounds The compound has been instrumental in the optimized synthesis of medicinally relevant compounds through Suzuki coupling, showcasing its utility in drug discovery and pharmaceutical chemistry (Bethel et al., 2012).
Applications in Biological and Fluorescent Studies
Fluorescence Imaging and Probe Design A derivative of the compound has been developed as a novel near-infrared fluorescence off-on probe, employed for benzoyl peroxide detection and fluorescence imaging in living cells and zebrafish. This highlights its potential in designing sensitive and selective probes for bioimaging and analytical chemistry (Tian et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(16-5)11(15-10)17-6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGSFEZPJJQMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670150 | |
Record name | 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-62-0 | |
Record name | 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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